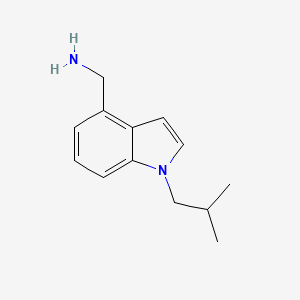
1-(Cyclopropanesulfonyl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Cyclopropanesulfonyl)-1,4-diazepane is an organic compound that features a cyclopropane ring attached to a sulfonyl group, which is further connected to a 1,4-diazepane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclopropanesulfonyl)-1,4-diazepane typically involves the reaction of cyclopropanesulfonyl chloride with 1,4-diazepane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. A common method involves the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an inert solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to isolate the desired compound from reaction mixtures.
化学反応の分析
Types of Reactions
1-(Cyclopropanesulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted diazepane derivatives depending on the nucleophile used.
科学的研究の応用
1-(Cyclopropanesulfonyl)-1,4-diazepane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 1-(Cyclopropanesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The cyclopropane ring provides rigidity to the molecule, which can enhance binding affinity and specificity.
類似化合物との比較
Similar Compounds
Cyclopropanesulfonyl chloride: A precursor in the synthesis of 1-(Cyclopropanesulfonyl)-1,4-diazepane.
1,4-Diazepane: The parent compound without the sulfonyl group.
Cyclopropanesulfonamide: A related compound with an amide group instead of the diazepane ring.
Uniqueness
This compound is unique due to the combination of the cyclopropane ring and the 1,4-diazepane ring connected via a sulfonyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications where rigidity, stability, and specific reactivity are required.
特性
IUPAC Name |
1-cyclopropylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2S/c11-13(12,8-2-3-8)10-6-1-4-9-5-7-10/h8-9H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTVOCMJYAAFMOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896138.png)
![Ethyl[(1-ethyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896139.png)
![Propyl[(1-propyl-1H-indol-5-yl)methyl]amine](/img/structure/B7896143.png)
![N-[[1-(2-methylpropyl)indol-5-yl]methyl]propan-2-amine](/img/structure/B7896145.png)




![N-[2-(piperidin-4-yl)ethyl]cyclopropanesulfonamide](/img/structure/B7896201.png)
